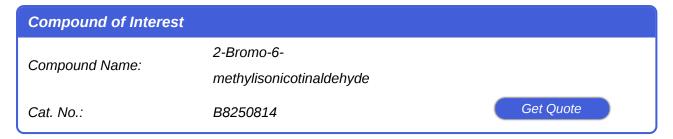


An In-depth Technical Guide to 2-Bromo-6-

methylisonicotinaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-6-methylisonicotinaldehyde**, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document outlines its chemical properties, detailed synthetic and reaction protocols, and its role as a key intermediate in the synthesis of more complex molecules.

Core Molecular Data

2-Bromo-6-methylisonicotinaldehyde is a substituted pyridine derivative characterized by the presence of a bromine atom, a methyl group, and an aldehyde functional group. These features make it a highly reactive and adaptable intermediate for a variety of chemical transformations.



Property	Value	Source(s)
Molecular Weight	200.03 g/mol	[1][2]
Molecular Formula	C7H6BrNO	[2]
CAS Number	1060805-89-1	[1][2]
Canonical SMILES	O=CC1=CC(Br)=NC(C)=C1	[2]
InChI Key	IVTFXQHPZSOCIK- UHFFFAOYSA-N	[1]
Purity	Typically ≥97%	[2]
Storage Conditions	4°C, stored under nitrogen	[2]

Synthetic Pathways and Experimental Protocols

The synthesis of **2-Bromo-6-methylisonicotinaldehyde** can be approached through several routes. Below are detailed protocols for a plausible two-step synthesis from a commercially available precursor and a key cross-coupling reaction.

Synthesis of 2-Bromo-6-methylisonicotinaldehyde

This synthesis involves the bromination of a methyl-substituted pyridine ring followed by the oxidation of a methyl group to an aldehyde. A more direct approach involves the selective oxidation of the corresponding alcohol.

Experimental Protocol: Oxidation of (2-Bromo-6-methylpyridin-4-yl)methanol

This method is based on the selective oxidation of a primary alcohol to an aldehyde, a common and high-yielding transformation in organic synthesis.

- Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
- Oxidant Addition: Add a mild oxidizing agent such as Pyridinium chlorochromate (PCC) (1.5
 eq) or use a TEMPO-catalyzed oxidation system for higher selectivity and milder conditions.



[3][4][5] For a TEMPO-catalyzed reaction, add TEMPO (0.1 eq) and a co-oxidant like (diacetoxyiodo)benzene (IBD) (1.5 eq).

- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane or ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-Bromo-6-methylisonicotinaldehyde.

Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom on the pyridine ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. [1][6][7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of **2-Bromo-6-methylisonicotinaldehyde** with an arylboronic acid.

- Reaction Setup: To an oven-dried Schlenk tube, add 2-Bromo-6-methylisonicotinaldehyde (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd₂(dba)₃ (0.025 eq) with a suitable ligand, and a base such as K₂CO₃ (2.0 eq) or KF (3.0 eq).[7][8]
- Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
 Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.[8]
- Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 110 °C
 and stir until the starting material is consumed, as monitored by TLC or GC-MS.
- Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the
 product with an organic solvent such as ethyl acetate.



• Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired biaryl product.

Chemical Reactivity and Synthetic Utility

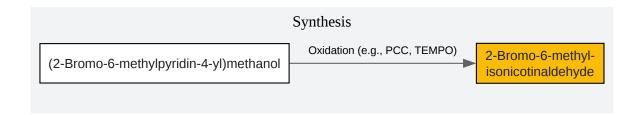
The dual reactivity of the bromine atom and the aldehyde group makes **2-Bromo-6-methylisonicotinaldehyde** a valuable synthetic intermediate.[1]

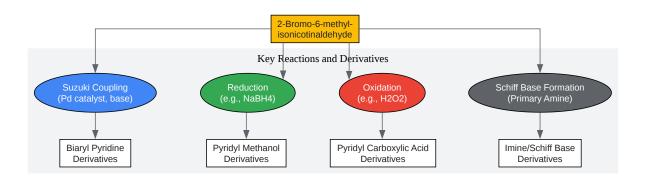
- Reactions at the Bromine Atom: The bromine can be substituted through various crosscoupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig amination) to introduce diverse functionalities.[1]
- Reactions of the Aldehyde Group: The aldehyde can undergo nucleophilic addition, reduction to an alcohol, oxidation to a carboxylic acid, or condensation with amines to form Schiff bases.[1]

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving **2-Bromo-6-methylisonicotinaldehyde**.







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